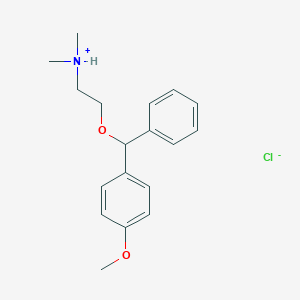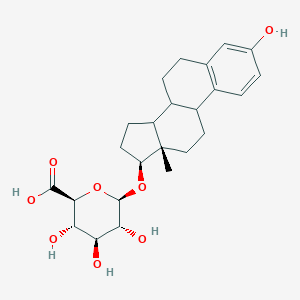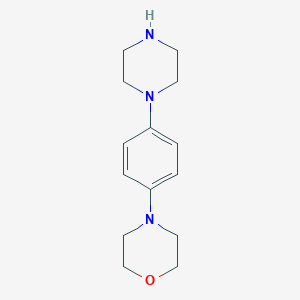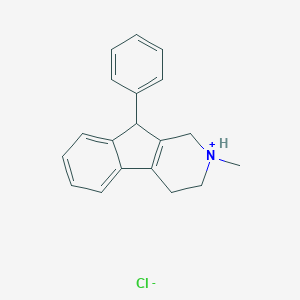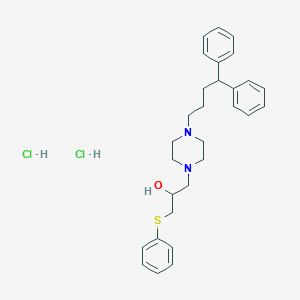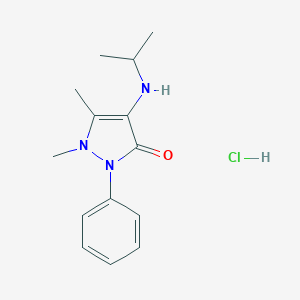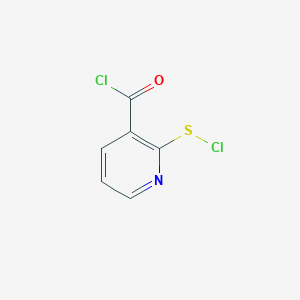
2-(Chlorosulfanyl)pyridine-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorosulfanyl)pyridine-3-carbonyl chloride is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a derivative of pyridine and contains a carbonyl chloride and a chlorosulfanyl group. The unique chemical structure of this compound makes it an attractive candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride is not fully understood. However, it is believed that the chlorosulfanyl group in this compound plays a crucial role in its biological activity. This group is known to be highly reactive and can form covalent bonds with various biological molecules, including proteins and enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has potential as an anti-tumor agent. Additionally, it has been shown to have antimicrobial properties and may be effective against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride in lab experiments is its unique chemical structure. This compound can be used as a reagent in various organic reactions and has potential applications in medicinal chemistry. However, its high reactivity can also be a limitation, as it can react with other biological molecules and lead to unwanted side effects.
Direcciones Futuras
There are several future directions for research on 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride. One potential area of research is in the development of new anti-tumor agents. Additionally, this compound may have potential applications in the development of new antibiotics and antifungal agents. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride is a unique chemical compound that has potential applications in various fields of scientific research. Its chemical structure and reactivity make it an attractive candidate for use in organic synthesis and medicinal chemistry. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride involves a multi-step process that requires specialized equipment and expertise. The most commonly used method for synthesizing this compound is through the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride and sulfur. This reaction results in the formation of 2-(Chlorosulfanyl)pyridine-3-carbonyl chloride.
Aplicaciones Científicas De Investigación
2-(Chlorosulfanyl)pyridine-3-carbonyl chloride has been extensively studied for its potential applications in scientific research. One of the primary areas of research for this compound is in the field of organic synthesis. It has been used as a reagent in various organic reactions, including the synthesis of N-aryl pyridine derivatives and the preparation of pyridine-3-carboxylic acid.
Propiedades
Número CAS |
156896-55-8 |
|---|---|
Nombre del producto |
2-(Chlorosulfanyl)pyridine-3-carbonyl chloride |
Fórmula molecular |
C6H3Cl2NOS |
Peso molecular |
208.06 g/mol |
Nombre IUPAC |
(3-carbonochloridoylpyridin-2-yl) thiohypochlorite |
InChI |
InChI=1S/C6H3Cl2NOS/c7-5(10)4-2-1-3-9-6(4)11-8/h1-3H |
Clave InChI |
FMZIABLPFJBZHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SCl)C(=O)Cl |
SMILES canónico |
C1=CC(=C(N=C1)SCl)C(=O)Cl |
Sinónimos |
3-Pyridinecarbonyl chloride, 2-(chlorothio)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






